3,4-Methylenedioxyphenethylamine hydrochloride

Serotonin receptor pharmacology Vasocontractile assays Structure-activity relationships

Researchers require unambiguous identification of 3,4-vs-2,3-methylenedioxy regioisomers, while medicinal chemists need a stable, non-psychoactive phenethylamine scaffold. MDPEA hydrochloride (≥98%) solves both: it is a certified reference standard for GC-MS method validation (requires derivatization/polar column) and a crystalline building block for isoquinoline alkaloids. Key advantages: - Forensic application: Baseline resolution from 2,3-isomer - Metabolic tool: MAO substrate, not a monoamine releaser - Synthetic utility: Stable HCl salt, MP 216-218°C

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 1653-64-1
Cat. No. B032102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Methylenedioxyphenethylamine hydrochloride
CAS1653-64-1
Synonyms3,4-(Methylenedioxy)phenethylamine Hydrochloride;  2-(3,4-Methylenedioxyphenyl)ethylamine Chlorohydrate;  2-(3,4-Methylenedioxyphenyl)ethylamine Hydrochloride;  3,4-(Methylenedioxy)phenylethylamine Hydrochloride;  3,4-Methylenedioxy-β-phenylethylamine Hy
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CCN.Cl
InChIInChI=1S/C9H11NO2.ClH/c10-4-3-7-1-2-8-9(5-7)12-6-11-8;/h1-2,5H,3-4,6,10H2;1H
InChIKeyNDYXFQODWGEGNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Methylenedioxyphenethylamine Hydrochloride: Core Phenethylamine Scaffold


3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA, homopiperonylamine) is the prototypical 3,4-methylenedioxy-substituted phenethylamine, a parent scaffold from which many psychoactive entactogens (e.g., MDMA, MDA) and synthetic intermediates are derived [1]. As the hydrochloride salt (CAS 1653-64-1), it is a crystalline solid (mp 216-218 °C) with ≥98% purity, widely used as a synthetic building block for N-acylated derivatives, isoquinoline alkaloids, and bifendate anticancer agents [2]. Its primary utility lies in its well-defined structure as a starting material and its distinct pharmacological fingerprint—characterized by extensive first-pass metabolism and negligible psychoactivity in its native form—which distinguishes it from its alpha-methyl and N-alkyl substituted analogs [1].

Why MDPEA Hydrochloride Substitutions Fail


Generic substitution with unsubstituted phenethylamine (PEA) or alpha-methyl analogs (e.g., MDA, MDMA) is precluded by critical divergences in metabolic stability, receptor pharmacology, and synthetic reactivity. MDPEA undergoes extensive first-pass metabolism by monoamine oxidase (MAO), rendering it largely inactive in vivo unless co-administered with an MAOI [1], in stark contrast to MDA and MDMA, which are potent monoamine releasers due to alpha-methyl substitution that blocks MAO degradation. Furthermore, the absence of an alpha-methyl group in MDPEA permits distinct synthetic derivatization pathways—such as N-acylation or cyclization—that are not directly transferable to its substituted counterparts [2]. In analytical contexts, MDPEA co-elutes with regioisomeric 2,3-methylenedioxyphenethylamines on standard non-polar GC columns, necessitating compound-specific derivatization and column selection for unambiguous identification [3]. Thus, selection of MDPEA is not arbitrary but a functional requirement dictated by metabolic profile, synthetic route, or analytical protocol.

MDPEA Hydrochloride: Quantitative Evidence Guide


5-HT2A Receptor Functional Activity

In an isolated rat thoracic aorta assay, MDPEA (3,4-methylenedioxyphenethylamine) elicited concentration-dependent contraction with a pD2 value of 4.19 [1]. This functional activity at 5-HT2A receptors is compared to unsubstituted phenethylamine (PEA, pD2 = 4.68) and 2C-H (2-(2,5-dimethoxyphenyl)ethylamine, pD2 = 5.12) [1]. MDPEA is approximately 3-fold less potent than PEA and ~8.5-fold less potent than 2C-H in this functional assay, demonstrating that 3,4-methylenedioxy substitution attenuates 5-HT2A-mediated vasoconstriction relative to unsubstituted or 2,5-dimethoxy substitution patterns.

Serotonin receptor pharmacology Vasocontractile assays Structure-activity relationships

MAO-Dependent Dopamine Formation

Following intraperitoneal administration of 14C-labeled MDPEA to rats, approximately 2% of urinary radioactivity was excreted as conjugated dopamine and 3-methoxytyramine metabolites in tranylcypromine (MAOI)-treated animals [1]. In contrast, alpha-methylated analogs such as MDA and MDMA are resistant to MAO-mediated deamination due to steric hindrance at the alpha-carbon, resulting in negligible direct metabolic conversion to dopamine and instead exhibiting prolonged monoamine-releasing effects. MDPEA's metabolic pathway is consistent with rapid MAO deamination, as evidenced by the predominant excretion of methylenedioxyphenylacetic acid, homovanillic acid, and dihydroxyphenylacetic acid conjugates [1].

Drug metabolism Monoamine oxidase Prodrug activation

GC-MS Regioisomer Differentiation

Underivatized 3,4-methylenedioxyphenethylamine (MDPEA) co-elutes with its 2,3-regioisomer on standard non-polar GC columns (Rtx-1, Rtx-5), precluding unambiguous identification [1]. Baseline resolution (Rs ≥ 1.5) is achieved only after derivatization to pentafluoropropionylamides (PFPA) or heptafluorobutyrylamides (HFBA) and separation on a polar Rtx-200 (trifluoropropylmethyl polysiloxane) or permethylated β-cyclodextrin (Rtx-βDEX) stationary phase [1]. In contrast, N-alkyl substituted analogs (MDEA, MDMMA, MBDB) exhibit distinct retention indices even without derivatization due to side-chain differences.

Forensic toxicology Analytical chemistry Regioisomer discrimination

Synthetic Building Block: Salt Form Advantages

3,4-Methylenedioxyphenethylamine hydrochloride is directly employed in the synthesis of N-(3,4-methylenedioxyphenethyl)-2-(3-bromo-4-methoxyphenyl)acetamide via amide coupling . The hydrochloride salt form (≥98% purity, mp 216-218 °C) offers superior storage stability and ease of handling compared to the free base (liquid at ambient temperature), with a molecular weight of 201.65 g/mol facilitating precise stoichiometric calculations . In contrast, the free base (MW 165.19) is hygroscopic and prone to carbonate formation upon exposure to air, potentially reducing coupling efficiency and requiring freshly distilled material for reproducible results.

Medicinal chemistry Synthetic methodology Amide coupling

MDPEA Hydrochloride: Application Scenarios


Forensic Regioisomer Reference Standard

Forensic toxicology laboratories require certified reference materials to validate analytical methods for the identification of regioisomeric phenethylamines. MDPEA hydrochloride serves as a primary reference standard for establishing the chromatographic retention time and mass spectral fragmentation pattern of the 3,4-methylenedioxy isomer, as distinct from the 2,3-isomer. This application is supported by the evidence that baseline resolution of the two regioisomers requires derivatization and a polar GC stationary phase [1]. Procurement of high-purity MDPEA hydrochloride (≥98%) ensures that method validation is not confounded by isomeric impurities.

MAO-Dependent Prodrug Activation & Dopamine Formation

Researchers studying the metabolic conversion of phenethylamines to bioactive catecholamines utilize MDPEA as a model substrate for MAO. The in vivo evidence that MDPEA undergoes measurable conversion to conjugated dopamine (~2% of dose) in the presence of MAO inhibitors [2] positions it as a tool compound for investigating the enzymatic demethylenation pathway and the role of cytochrome P450 isoforms in methylenedioxy ring opening. This application is unique to the unsubstituted parent scaffold and is not feasible with alpha-methylated analogs, which are resistant to MAO.

Synthetic Intermediate for N-Acylated Derivatives & Alkaloids

Medicinal chemistry and natural product synthesis groups employ MDPEA hydrochloride as a stable, crystalline building block for the construction of complex amines. The compound is documented as a starting material for the synthesis of N-(3,4-methylenedioxyphenethyl)-2-(3-bromo-4-methoxyphenyl)acetamide and for the total synthesis of protoberberine alkaloids (e.g., gusanlung D) via Bischler-Napieralski cyclization . The hydrochloride salt form ensures consistent amine content and eliminates the need for pre-activation steps, streamlining multi-step synthetic routes.

5-HT2A Receptor Functional Assay Control

In studies of serotonergic vasocontractile activity, MDPEA provides a moderately potent comparator (pD2 = 4.19) that bridges the gap between unsubstituted phenethylamine (pD2 = 4.68) and more potent 2,5-dimethoxy-substituted analogs (e.g., 2C-H, pD2 = 5.12) [3]. Its defined potency in the isolated rat thoracic aorta assay allows researchers to benchmark novel phenethylamine derivatives and establish structure-activity relationships for 5-HT2A receptor-mediated smooth muscle contraction.

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